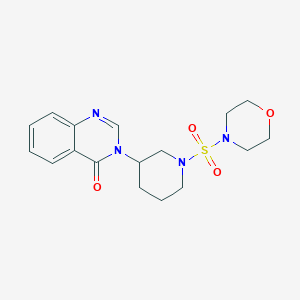

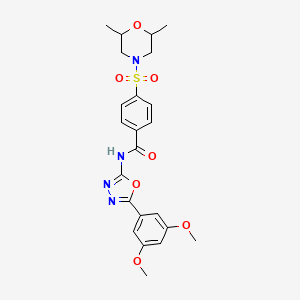

3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazolinone derivatives, including those with morpholino and piperidine groups, are important compounds in medicinal chemistry due to their wide range of biological activities. These compounds are synthesized through various methods, often involving reactions with nitrogen nucleophiles and cyclization processes to construct their complex structures.

Synthesis Analysis

The synthesis of bis quinazolinone derivatives, including those with morpholino and piperidine substituents, typically involves reactions with different nitrogen nucleophiles such as primary and secondary amines, diamines, hydrazine hydrate, and hydroxylamine. These syntheses are characterized by their efficiency in constructing the quinazolinone core through various cyclization and condensation reactions (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).

Molecular Structure Analysis

The structural features of quinazolinone derivatives are often confirmed using spectral analysis techniques such as NMR, LCMS, and IR spectroscopy. These analyses are crucial for determining the molecular structure and confirming the synthesis of the desired compounds (Selvakumar & Elango, 2017).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including those leading to the synthesis of spiro compounds and derivatives with antiproliferative activity. The reactions often involve base-mediated tandem reactions including C-arylation followed by cyclization into indazole oxides and ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility and melting points, are influenced by their molecular structures. These properties are essential for determining the compound's suitability for further applications and studies.

Chemical Properties Analysis

Quinazolinone derivatives exhibit a wide range of chemical properties, including antibacterial and antitumor activities. These properties are attributed to the compound's ability to interact with biological targets, making them of interest for pharmaceutical research (Mamedov, Zhukova, Voloshina, & Syakaev, et al., 2022).

Applications De Recherche Scientifique

Biological Activity of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, including derivatives such as 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, have been the subject of extensive research due to their significant bioactivities. These compounds have been isolated from natural sources and synthesized, demonstrating a broad range of biological activities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant effects. Their potential in drug development, especially in antimalarial and anticancer therapies, highlights the importance of these alkaloids in medicinal chemistry. The exploration of quinoline and quinazoline alkaloids has opened new avenues for the discovery of novel therapeutic agents (Shang et al., 2018).

Anticancer Potential of Quinazoline Derivatives

Quinazoline derivatives have demonstrated significant anticancer activity, particularly against colorectal cancer. The structural modification of the quinazoline nucleus, including substitution with amino groups or other moieties, has led to the development of novel analogues with enhanced anticancer properties. These derivatives exert their effects by inhibiting the growth of cancer cells through the modulation of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. This suggests the potential of quinazoline derivatives in the identification of new anticancer agents with favorable pharmacokinetic profiles (Moorthy et al., 2023).

Role in Optoelectronic Materials

In addition to their medicinal applications, quinazoline derivatives have found use in the field of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown promise for the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into these systems is valuable for the development of materials with photo- and electroluminescence properties. This highlights the versatility of quinazoline derivatives beyond their biological activities, demonstrating their potential in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).

Therapeutic Role of Piperazine and Morpholine Derivatives

Piperazine and morpholine, components of 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, have shown a wide spectrum of pharmaceutical applications. The development of new methods for synthesizing these derivatives has led to the discovery of compounds with potent pharmacophoric activities. These activities span across various therapeutic areas, underscoring the importance of these nuclei in medicinal chemistry and drug development (Mohammed et al., 2015).

Propriétés

IUPAC Name |

3-(1-morpholin-4-ylsulfonylpiperidin-3-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c22-17-15-5-1-2-6-16(15)18-13-21(17)14-4-3-7-20(12-14)26(23,24)19-8-10-25-11-9-19/h1-2,5-6,13-14H,3-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDDEBQCJVTEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)

![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2488150.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488152.png)

![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)

![N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2488159.png)

![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)

![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)